molecular formula C11H12N2O B13525399 2-(7-Quinolinyloxy)ethanamine

2-(7-Quinolinyloxy)ethanamine

Cat. No.: B13525399
M. Wt: 188.23 g/mol
InChI Key: FZIFJKSBGDPGRP-UHFFFAOYSA-N
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Description

2-(7-Quinolinyloxy)ethanamine is a chemical compound that features a quinoline moiety linked to an ethanamine group via an oxygen atom

Preparation Methods

The synthesis of 2-(7-Quinolinyloxy)ethanamine typically involves the reaction of 7-hydroxyquinoline with 2-chloroethylamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Chemical Reactions Analysis

2-(7-Quinolinyloxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The ethanamine group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(7-Quinolinyloxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(7-Quinolinyloxy)ethanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the ethanamine group can interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

2-(7-Quinolinyloxy)ethanamine can be compared with other similar compounds, such as:

    2-(8-Quinolinyloxy)ethanamine: This compound has a similar structure but with the quinoline moiety at the 8-position. It may exhibit different biological activities and properties.

    2-(6-Quinolinyloxy)ethanamine: Another isomer with the quinoline moiety at the 6-position, which can lead to variations in its chemical reactivity and biological effects.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-quinolin-7-yloxyethanamine

InChI

InChI=1S/C11H12N2O/c12-5-7-14-10-4-3-9-2-1-6-13-11(9)8-10/h1-4,6,8H,5,7,12H2

InChI Key

FZIFJKSBGDPGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCCN)N=C1

Origin of Product

United States

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